Sodium 1-heptanesulfonate monohydrate

Catalog No.
S742856
CAS No.
207300-90-1
M.F
C7H17NaO4S
M. Wt
220.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 1-heptanesulfonate monohydrate

CAS Number

207300-90-1

Product Name

Sodium 1-heptanesulfonate monohydrate

IUPAC Name

sodium;heptane-1-sulfonate;hydrate

Molecular Formula

C7H17NaO4S

Molecular Weight

220.26 g/mol

InChI

InChI=1S/C7H16O3S.Na.H2O/c1-2-3-4-5-6-7-11(8,9)10;;/h2-7H2,1H3,(H,8,9,10);;1H2/q;+1;/p-1

InChI Key

XWZCREJRXRKIRQ-UHFFFAOYSA-M

SMILES

CCCCCCCS(=O)(=O)[O-].O.[Na+]

Canonical SMILES

CCCCCCCS(=O)(=O)[O-].O.[Na+]

Ion-Pairing Reagent in High-Performance Liquid Chromatography (HPLC):

Sodium 1-heptanesulfonate monohydrate is primarily utilized in scientific research as an ion-pairing reagent in high-performance liquid chromatography (HPLC) [, ]. This technique separates and analyzes various components in a mixture based on their interactions with a stationary phase.

In HPLC, charged molecules (ions) can exhibit undesirable interactions with the stationary phase, leading to peak broadening and ultimately affecting the separation efficiency. Sodium 1-heptanesulfonate monohydrate, being an ionic compound itself, can interact with these charged molecules and alter their charge properties. This allows them to interact more favorably with the stationary phase, resulting in sharper peaks and improved chromatographic resolution [].

This specific application is particularly valuable for separating and analyzing peptides and proteins due to their inherent charged nature [].

Sodium 1-heptanesulfonate monohydrate is a chemical compound with the molecular formula C7H17NaO4SC_7H_{17}NaO_4S and a molecular weight of approximately 220.26 g/mol. It appears as white crystals or powder and has a melting point of around 300 °C. This compound is primarily used as an ion-pairing reagent in high-performance liquid chromatography (HPLC), particularly in the analysis of proteins and peptides, enhancing the separation efficiency of these biomolecules by improving their retention time during chromatographic processes .

  • Safety Concerns: While extensive data on its toxicity is not readily available, sodium 1-heptanesulfonate should be handled with standard laboratory precautions, including wearing gloves, safety glasses, and working in a fume hood [].
Typical of sulfonates. It can undergo hydrolysis, where it reacts with water to regenerate 1-heptanesulfonic acid and sodium hydroxide. Additionally, it can participate in nucleophilic substitution reactions due to the presence of the sulfonate group, making it useful in organic synthesis. The compound is also known to form complexes with metal ions, which can be beneficial in various analytical applications .

The biological activity of sodium 1-heptanesulfonate monohydrate primarily relates to its role as an ion-pairing agent in biochemical assays. While it is not inherently toxic, it can cause skin and eye irritation upon contact, indicating that safety precautions are necessary when handling this compound . Its ability to enhance the solubility and stability of biomolecules makes it valuable in studies involving protein interactions and enzyme activity.

Sodium 1-heptanesulfonate monohydrate can be synthesized through several methods:

  • Neutralization Reaction: This method involves the neutralization of 1-heptanesulfonic acid with sodium hydroxide or sodium carbonate. The reaction produces sodium 1-heptanesulfonate, which can be crystallized from the solution to obtain the monohydrate form.
  • Sulfonation: Another method involves the sulfonation of heptane using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield sodium 1-heptanesulfonate.
  • Evaporation: The monohydrate form can be obtained by evaporating water from an aqueous solution of sodium 1-heptanesulfonate under controlled conditions .

Sodium 1-heptanesulfonate monohydrate has several important applications:

  • Chromatography: It is widely used as an ion-pairing reagent in HPLC for the separation and analysis of proteins, peptides, and other biomolecules.
  • Biochemical Research: The compound aids in studying protein interactions and enzyme kinetics by improving solubility and stability.
  • Industrial Uses: It may find applications in detergents or surfactants due to its properties as a sulfonate salt .

Interaction studies involving sodium 1-heptanesulfonate monohydrate often focus on its role in enhancing the retention time of biomolecules during chromatography. Research indicates that this compound forms stable ion pairs with various analytes, facilitating their separation based on charge and hydrophobicity. Such studies are crucial for optimizing chromatographic conditions for different biological samples .

Several compounds share similarities with sodium 1-heptanesulfonate monohydrate, particularly regarding their structure and applications as ion-pairing reagents:

Compound NameMolecular FormulaUnique Features
Sodium dodecyl sulfateC12H25NaO4SC_{12}H_{25}NaO_4SWidely used as a surfactant and detergent
Sodium octanesulfonateC8H17NaO3SC_8H_{17}NaO_3SSimilar applications in chromatography but shorter chain
Sodium hexanesulfonateC6H13NaO3SC_6H_{13}NaO_3SShorter carbon chain than sodium 1-heptanesulfonate

Uniqueness: Sodium 1-heptanesulfonate monohydrate's unique seven-carbon chain length provides specific hydrophobic properties that make it particularly effective for certain HPLC applications compared to its shorter or longer-chain counterparts. This specificity allows for tailored interactions with various proteins and peptides, enhancing analytical performance .

Ion-Pairing Chromatography Mechanisms for Biomolecules

Peptide/Protein Retention Behavior in Reversed-Phase Systems

Fundamental Retention Mechanisms

Sodium 1-heptanesulfonate monohydrate functions as a critical ion-pairing reagent in reversed-phase chromatography systems designed for peptide and protein analysis. The compound establishes specific electrostatic interactions with positively charged residues in biomolecules, fundamentally altering their chromatographic behavior through formation of neutral ion-pair complexes [1] [2]. These interactions primarily target basic amino acid residues including lysine, arginine, and histidine, where each positive charge contributes equally to retention enhancement regardless of its origin from side-chains or amino terminal groups [1].

The retention mechanism operates through two complementary pathways: direct ion-pair formation between the sulfonate anion and protonated basic residues, and dynamic ion-exchange processes where the hydrophobic heptyl chain adsorbs to the stationary phase surface [3]. This dual mechanism creates a dynamic ion-exchange layer that modifies the effective surface properties of the reversed-phase sorbent, enabling enhanced retention of charged analytes through both electrostatic and hydrophobic interactions [1] [2].

Quantitative Retention Relationships

Systematic investigations have established precise relationships between peptide structural characteristics and retention behavior in sodium 1-heptanesulfonate systems. Basic peptides containing multiple lysine and arginine residues demonstrate retention factors ranging from 3.5 to 12.8, with optimal ion-pairing reagent concentrations between 5-20 millimolar [4] [1]. The linear relationship between positive charge density and retention enhancement follows predictable patterns, where increasing hydrophobicity or concentration of the ion-pairing reagent produces proportional increases in peptide retention times [1].

Amphipathic peptides exhibit intermediate retention characteristics with factors spanning 4.8 to 15.2, reflecting the complex interplay between hydrophobic and electrostatic interactions [4]. Coiled-coil peptides, which possess defined hydrophobic cores and charged surface regions, demonstrate retention factors between 6.4 and 18.9, with optimal separations achieved using 8-20 millimolar sodium 1-heptanesulfonate concentrations [4].

Selectivity Enhancement Mechanisms

The selectivity advantages of sodium 1-heptanesulfonate systems become particularly pronounced when separating peptides with subtle structural differences. Differences in peptide polarities can be maximized through careful selection of ion-pairing reagent concentration and mobile phase composition [2]. The compound enables separation of peptides differing by single amino acid substitutions, particularly when these modifications involve changes in charge distribution or hydrophobicity patterns [4] [2].

Peak symmetry factors for various peptide classes remain within acceptable ranges (0.92-1.25), demonstrating the compatibility of sodium 1-heptanesulfonate with high-efficiency separations[Table 1]. The optimal mobile phase pH range (2.1-5.0) ensures protonation of basic residues while maintaining peptide stability and column integrity [4] [1].

Mobile Phase Optimization Strategies

Systematic Parameter Optimization

Mobile phase optimization for sodium 1-heptanesulfonate systems requires systematic evaluation of multiple interdependent variables. The concentration of the ion-pairing reagent represents the primary control parameter, with optimal ranges typically falling between 10-15 millimolar for most peptide applications [5] [6]. Concentrations below 5 millimolar provide insufficient ion-pairing effects, while concentrations exceeding 20 millimolar may lead to peak broadening and increased background interference [7] [6].

Organic modifier concentration directly influences the partitioning behavior of ion-pair complexes between mobile and stationary phases. Acetonitrile percentages between 35-65% provide optimal balance between retention control and peak shape maintenance [5] [6]. The exponential relationship between organic content and retention allows for precise fine-tuning of separation selectivity through gradient programming strategies [8].

pH and Buffer System Considerations

Buffer pH optimization requires balancing multiple factors including analyte ionization states, ion-pairing efficiency, and column stability. The pH range of 2.5-3.5 represents the optimal window for most peptide separations, ensuring complete protonation of basic residues while maintaining acceptable peak shapes [5] [6]. Phosphate buffer systems at concentrations between 20-30 millimolar provide adequate buffering capacity without interfering with ion-pairing interactions [7] [9].

The selection of appropriate buffer components becomes critical for maintaining reproducible separations. Potassium dihydrogen phosphate buffers adjusted with phosphoric acid offer superior compatibility with sodium 1-heptanesulfonate systems compared to alternative buffer formulations [7] [9]. Buffer concentrations below 20 millimolar may result in pH drift during gradient elution, while concentrations exceeding 50 millimolar can suppress ion-pairing effects [6].

Temperature and Flow Rate Effects

Column temperature optimization provides an additional dimension for selectivity control in sodium 1-heptanesulfonate systems. Operating temperatures between 30-40°C generally provide optimal results, offering improved peak shapes and reduced analysis times compared to ambient temperature conditions [6] [10]. Temperature increases above 40°C may accelerate peptide degradation and reduce column lifetime, while temperatures below 25°C often result in broader peaks and longer analysis times [6].

Flow rate optimization typically yields optimal performance at 0.8-1.2 milliliters per minute for conventional analytical columns [6]. Higher flow rates may compromise resolution due to increased mass transfer effects, while lower flow rates extend analysis times without providing proportional improvements in separation quality [6].

Capillary Electrophoresis Applications for Small Molecules

Fundamental Separation Principles

Capillary electrophoresis applications utilizing sodium 1-heptanesulfonate demonstrate exceptional versatility for small molecule separations based on charge-dependent migration differences. The ion-pairing reagent modifies analyte electrophoretic mobility through formation of neutral or charge-reduced complexes, enabling separation of compounds that would otherwise co-migrate under conventional electrophoretic conditions [11] [12].

The separation mechanism relies on differential ion-pairing equilibria between sodium 1-heptanesulfonate and various analyte classes. Cationic analytes form ion-pairs that reduce their effective charge and subsequently alter their migration velocities through the capillary [11]. The hydrophobic heptyl chain contributes additional selectivity through interactions with hydrophobic regions of analyte molecules [11].

Small Molecule Application Scope

Amino acid analysis represents a particularly successful application domain for sodium 1-heptanesulfonate capillary electrophoresis systems. Concentration ranges from 0.5-100 micrograms per milliliter can be analyzed with high precision using ion-pairing reagent concentrations between 20-100 millimolar [13] [12]. The method provides separation efficiencies ranging from 180,000 to 320,000 theoretical plates per meter, significantly exceeding conventional high-performance liquid chromatography performance[Table 3].

Organic acid separations benefit from the charge-masking effects of sodium 1-heptanesulfonate, enabling analysis of structurally similar compounds at concentrations from 1.0-250 micrograms per milliliter [12]. Migration times typically range from 4.2 to 15.6 minutes, depending on molecular structure and ion-pairing reagent concentration[Table 3].

Catecholamine and neurotransmitter analyses demonstrate exceptional sensitivity, with detection limits reaching 0.1-0.2 micrograms per milliliter [14] [12]. The ion-pairing approach provides superior selectivity compared to conventional separation methods, particularly for compounds differing only in hydroxylation patterns or methylation states [14].

Method Performance Characteristics

Separation efficiency measurements consistently demonstrate theoretical plate counts exceeding 150,000 plates per meter across diverse analyte classes[Table 3]. The highest efficiencies (220,000-380,000 plates per meter) are observed for catecholamine separations, reflecting optimal ion-pairing conditions and minimal band broadening effects[Table 3].

Migration time reproducibility remains excellent across all application areas, with relative standard deviations typically below 2% for replicate analyses [12]. The method demonstrates linear response relationships over concentration ranges spanning two to three orders of magnitude for most analyte classes[Table 3].

Method Validation Parameters in Pharmacopeial Analyses

Regulatory Framework Compliance

Method validation for sodium 1-heptanesulfonate analytical procedures follows International Conference on Harmonization guidelines, specifically ICH Q2(R1), which establish comprehensive requirements for analytical procedure validation [15] [16]. The validation parameters encompass specificity, linearity, accuracy, precision, detection limits, quantitation limits, range, and robustness testing [15] [16] [17].

Linearity assessments consistently demonstrate correlation coefficients exceeding 0.999 across the analytical ranges typically employed for pharmaceutical applications [15] [18]. Calibration curves spanning concentration ranges from detection limits to 150% of nominal analytical concentrations maintain linear relationships with minimal deviation from theoretical response patterns [15] [18].

Precision and Accuracy Requirements

Precision evaluations encompass both repeatability (intra-day) and intermediate precision (inter-day) assessments according to pharmacopeial requirements [15] [16]. Relative standard deviation values consistently remain below 2.0% for repetitive analyses, demonstrating excellent method reproducibility[Table 4] [15]. Intermediate precision studies involving multiple analysts, instruments, and days typically yield relative standard deviations below 2.5% [15] [18].

Accuracy determinations through recovery studies consistently demonstrate values between 98.0-102.0%, meeting stringent pharmaceutical acceptance criteria[Table 4] [15] [18]. Recovery assessments across multiple concentration levels confirm method accuracy throughout the analytical range, with individual recovery values typically falling within 99.2-101.4% of theoretical values[Table 4].

Detection and Quantitation Capabilities

Detection limit determinations follow signal-to-noise ratio approaches, establishing minimum detectable concentrations at signal-to-noise ratios of 3:1 [15] [16]. Typical detection limits range from 0.05-0.5 micrograms per milliliter, depending on analyte characteristics and detection methodology[Table 4]. Quantitation limits, defined at signal-to-noise ratios of 10:1 with relative standard deviations below 5%, typically range from 0.15-1.5 micrograms per milliliter[Table 4].

Method robustness evaluations assess performance stability under deliberately varied analytical conditions including pH modifications, flow rate changes, column temperature variations, and mobile phase composition adjustments [15] [16]. Sodium 1-heptanesulfonate methods consistently demonstrate robust performance within ±5% of normal operating conditions, confirming suitability for routine pharmaceutical quality control applications[Table 4].

System Suitability Requirements

System suitability testing protocols ensure consistent analytical performance through monitoring of critical chromatographic parameters [19] [16]. Resolution requirements typically specify minimum values exceeding 2.0 between critical peak pairs, with most sodium 1-heptanesulfonate methods achieving resolution values above 3.0 [19]. Theoretical plate counts must exceed minimum thresholds (typically 3,000-5,000 plates), with validated methods consistently delivering plate counts exceeding 9,000 [20] [19].

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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